![molecular formula C14H18F3NO3 B5722843 N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)
N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide, also known as TFE-furamide, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is responsible for the perception of pain and heat.
Scientific Research Applications
N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide has been extensively used in scientific research for its unique properties as a TRPV1 antagonist. This compound has been shown to be effective in blocking the activation of TRPV1 channels in both in vitro and in vivo studies. This compound has been used to investigate the role of TRPV1 channels in various physiological processes, including pain perception, thermoregulation, and inflammation.
Mechanism of Action
N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide acts as a competitive antagonist of TRPV1 channels by binding to the channel pore and blocking the influx of cations, such as calcium and sodium ions. This results in the inhibition of TRPV1 channel activation and subsequent reduction in pain and heat sensation.
Biochemical and physiological effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been shown to modulate body temperature and energy metabolism by affecting the function of TRPV1 channels in thermoregulatory and metabolic pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide in lab experiments is its high potency and selectivity for TRPV1 channels. This allows for precise and specific modulation of TRPV1 channel function without affecting other ion channels. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide has the potential to be used in the development of novel analgesic and anti-inflammatory drugs that target TRPV1 channels. Future research could focus on the optimization of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, this compound could be used to investigate the role of TRPV1 channels in other physiological processes, such as cancer progression and neurodegenerative diseases.
Synthesis Methods
The synthesis of N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide involves the reaction of N-cyclohexyl-5-aminofuran-2-carboxamide with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid with a high yield.
properties
IUPAC Name |
N-cyclohexyl-5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c15-14(16,17)9-20-8-11-6-7-12(21-11)13(19)18-10-4-2-1-3-5-10/h6-7,10H,1-5,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZVOVNCWRHWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)
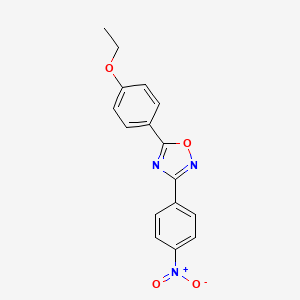
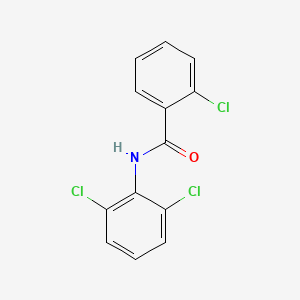
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)
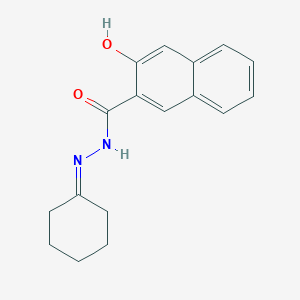
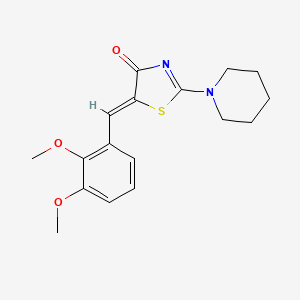
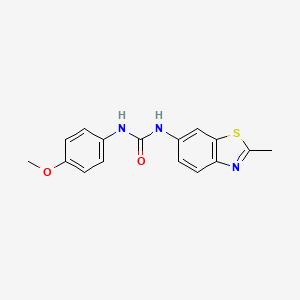
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)

![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)
